molecular formula C11H16ClNO3S B2695521 4-(Oxolan-2-ylmethylsulfonyl)aniline;hydrochloride CAS No. 2344685-87-4

4-(Oxolan-2-ylmethylsulfonyl)aniline;hydrochloride

Cat. No.: B2695521
CAS No.: 2344685-87-4
M. Wt: 277.76
InChI Key: WUOURPRFBHLUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-(Oxolan-2-ylmethylsulfonyl)aniline;hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-2-ylmethylsulfonyl)aniline;hydrochloride involves the reaction of 4-aminobenzenesulfonyl chloride with tetrahydrofuran-2-methanol under specific conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-ylmethylsulfonyl)aniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-ylmethylsulfonyl)aniline;hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxolan-2-ylmethylsulfonyl)aniline;hydrochloride is unique due to the presence of the tetrahydrofuran ring, which can enhance its stability and interactions with molecular targets. This structural feature distinguishes it from other sulfonyl aniline derivatives and may contribute to its specific biological and chemical properties .

Properties

IUPAC Name

4-(oxolan-2-ylmethylsulfonyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S.ClH/c12-9-3-5-11(6-4-9)16(13,14)8-10-2-1-7-15-10;/h3-6,10H,1-2,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOURPRFBHLUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CS(=O)(=O)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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